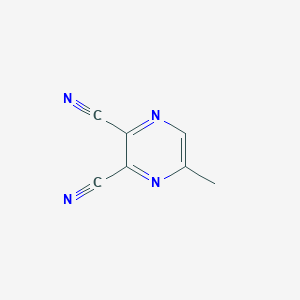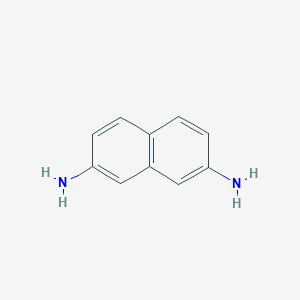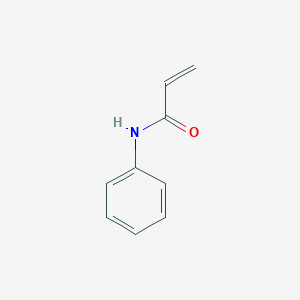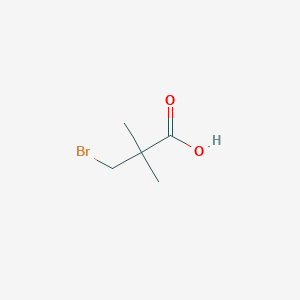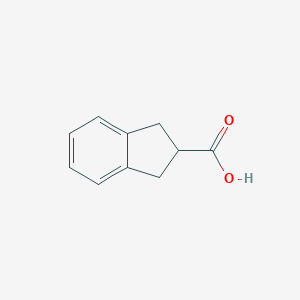
1-Methyl-1H-Indol-2-carboxamid
Übersicht
Beschreibung
1-methyl-1H-indole-2-carboxamide is an indole derivative . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide was obtained from 5-methylindole-2-carboxylic acid and rimantadine hydrochloride .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .Physical And Chemical Properties Analysis
The molecular formula of 1-methyl-1H-indole-2-carboxamide is C10H10N2O, and its molecular weight is 174.1992 .Wissenschaftliche Forschungsanwendungen
Pharmazeutika: ASK1-Inhibitor für Colitis ulcerosa
Indolderivate, einschließlich 1-Methyl-1H-Indol-2-carboxamid, wurden als potente Inhibitoren der Apoptose-Signal-regulierenden Kinase 1 (ASK1) identifiziert, mit potenziellen therapeutischen Anwendungen bei der Behandlung von Colitis ulcerosa .
Krebstherapie
Indol-Verbindungen sind bekannt für ihre Antikrebs-Eigenschaften. Das strukturelle Gerüst von this compound kann bei der Synthese von Verbindungen verwendet werden, die auf Krebszellen abzielen .
Anti-HIV-Mittel
Neuartige Indol-Derivate haben sich in Moleküldocking-Studien als vielversprechend für Anti-HIV-Mittel erwiesen, was auf eine potenzielle Verwendung in HIV-Behandlungsstrategien hindeutet .
Behandlung von mikrobiellen Infektionen
Die Indol-Kernstruktur ist in biologisch aktiven Verbindungen verbreitet, die gegen verschiedene Mikroben wirksam sind, was auf ihre Rolle bei der Entwicklung neuer antimikrobieller Mittel hindeutet .
Neurologische Erkrankungen
Indolderivate wurden auf ihre neuroprotektiven Wirkungen untersucht, die bei der Behandlung neurologischer Erkrankungen von Vorteil sein könnten .
Arzneimittelentwicklung: Rezeptoraffinität
Das Indol-Gerüst findet sich in vielen synthetischen Arzneimittelmolekülen aufgrund seiner hohen Affinität zu mehreren Rezeptoren, was die Entwicklung neuer Pharmazeutika unterstützt .
Enzyminhibition
Die Forschung hat gezeigt, dass der Carboxamid-Anteil an Indolderivaten einzigartige inhibitorische Eigenschaften gegenüber bestimmten Enzymen aufweist, die im Wirkstoffdesign genutzt werden können .
Entzündungshemmende Anwendungen
Die strukturellen Merkmale von Indolderivaten wie this compound tragen zu entzündungshemmenden Eigenschaften bei, die zur Herstellung von entzündungshemmenden Medikamenten eingesetzt werden können .
Jede dieser Anwendungen zeigt die Vielseitigkeit und das Potenzial von this compound in verschiedenen wissenschaftlichen Forschungs- und therapeutischen Kontexten.
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors
Wirkmechanismus
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRRUIHHLXFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356277 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56297-43-9 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




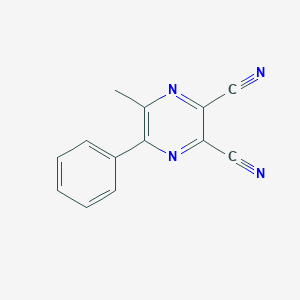
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
